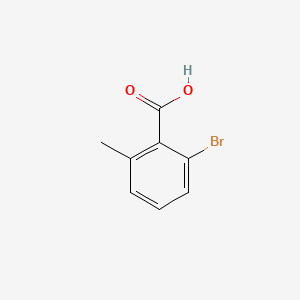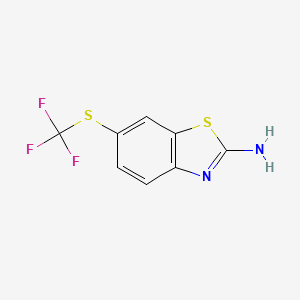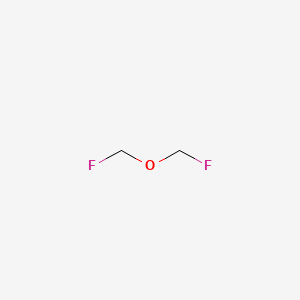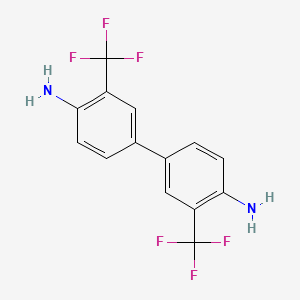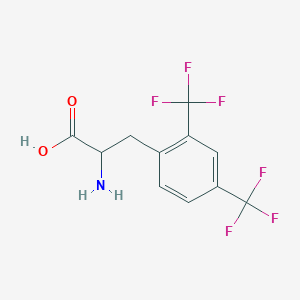
2-Brom-5-(Trifluormethoxy)phenylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethoxy)phenylacetic acid (2-Br-5-TFMPA) is an organic compound that is widely used in various scientific fields, such as organic synthesis, biochemistry and physiology. It is a brominated compound containing a phenylacetic acid moiety, a trifluoromethoxy group, and a bromine atom. 2-Br-5-TFMPA is known for its remarkable reactivity and versatility, making it a valuable tool for many researchers.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
2-Brom-5-(Trifluormethoxy)phenylessigsäure: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Ihre Trifluormethoxygruppe ist besonders bedeutsam aufgrund ihres lipophilen Charakters, der die pharmakokinetischen Eigenschaften von Wirkstoffmolekülen verbessern kann . Diese Verbindung kann zur Synthese neuartiger Moleküle mit potenziellen therapeutischen Wirkungen verwendet werden, wie z. B. entzündungshemmende Mittel oder Kinaseinhibitoren.
Neutronen-Einfang-Therapie
Borhaltige Verbindungen wie This compound werden auf ihre Verwendung in der Neutronen-Einfang-Therapie untersucht, einer Art der Krebsbehandlung. Das Borisotop, wenn es Neutronen ausgesetzt ist, unterliegt einer Reaktion, die Alpha-Teilchen freisetzt und so selektiv Krebszellen abtötet .
Chemische Synthese
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Sie kann in Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Reaktion, eingesetzt werden, um komplexe aromatische Verbindungen zu erzeugen. Diese Reaktionen sind grundlegend für die Entwicklung neuer chemischer Entitäten für verschiedene Anwendungen, einschließlich Farbstoffen, OLEDs und Arzneimitteln .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromo-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting cellular redox states .
Cellular Effects
2-Bromo-5-(trifluoromethoxy)phenylacetic acid has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may induce changes in the expression of genes involved in stress responses, apoptosis, and cell cycle regulation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. It may also interact with transcription factors, thereby influencing gene expression. These interactions can result in the modulation of cellular processes such as apoptosis, cell cycle progression, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid can change over time. The compound is relatively stable under ambient conditions, but its stability may decrease under extreme conditions such as high temperatures or exposure to light. Long-term exposure to the compound can lead to degradation, which may affect its efficacy in biochemical assays. Additionally, prolonged exposure to 2-Bromo-5-(trifluoromethoxy)phenylacetic acid may result in long-term effects on cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can induce significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including oxidative stress, apoptosis, and disruption of normal cellular functions .
Metabolic Pathways
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of the compound are crucial for its efficacy in biochemical assays and its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of the compound with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFBPCUCBYAIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382573 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-81-1 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





